methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate typically involves multiple steps:
Formation of the chromen core: The chromen core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Methoxylation: The chromen core is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Phenoxy methylation: The methoxylated chromen is reacted with a phenoxy methyl halide under basic conditions to attach the phenoxy methyl group.
Furoate formation: Finally, the compound is esterified with methyl furoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furoate moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenoxy or furoate derivatives.
Scientific Research Applications
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-5-methyl-2-furoate
Uniqueness
Methyl 5-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]methyl}-2-furoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 5-[[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H18O7/c1-26-17-7-9-20-15(11-17)12-19(22(24)30-20)14-3-5-16(6-4-14)28-13-18-8-10-21(29-18)23(25)27-2/h3-12H,13H2,1-2H3 |
InChI Key |
VBONQQSPRCGCQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
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